2-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole
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Overview
Description
2-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole is a complex organic compound that features a combination of triazole and benzodiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) and sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes and receptors. The triazole and benzodiazole rings allow the compound to bind to specific sites, modulating the activity of these targets. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: This compound shares the triazole ring but lacks the benzodiazole moiety.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Similar in structure but contains a different functional group arrangement.
Uniqueness
The uniqueness of 2-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole lies in its combined triazole and benzodiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C19H17N5S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H17N5S/c1-2-12-24-18(14-8-4-3-5-9-14)22-23-19(24)25-13-17-20-15-10-6-7-11-16(15)21-17/h2-11H,1,12-13H2,(H,20,21) |
InChI Key |
LYYIWECEKNWYFE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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